molecular formula C16H17FN2O B8804888 N-(5-fluoro-2-(pyridin-2-yl)phenyl)pivalamide

N-(5-fluoro-2-(pyridin-2-yl)phenyl)pivalamide

Cat. No.: B8804888
M. Wt: 272.32 g/mol
InChI Key: JDMOBPVQUSTBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-(pyridin-2-yl)phenyl)pivalamide is a useful research compound. Its molecular formula is C16H17FN2O and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

N-(5-fluoro-2-pyridin-2-ylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H17FN2O/c1-16(2,3)15(20)19-14-10-11(17)7-8-12(14)13-6-4-5-9-18-13/h4-10H,1-3H3,(H,19,20)

InChI Key

JDMOBPVQUSTBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (23.4 g, 72.97 mmol) in acetonitrile (280 mL) was added 2-bromopyridine (16.14 g, 102.12 mmol) and aqueous solution of K2CO3 (50.40 g, 364.90 mmol). The reaction mixture was degassed by purging N2 for 15 min followed by addition of tetrakis(triphenylphosphine)palladium(0) (8.40 g, 7.30 mmol). The mixture was again degassed for 10-15 min then heated up to 80° C. for 8 h. After completion of reaction (by TLC), the mixture was poured into 100 mL of ice-cold water and extracted with EtOAc (3×250 mL). The combined organics were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 2.0% EtOAc:hexane to obtain the desired product as a colourless liquid (19.0 g, 96% yield).
Quantity
16.14 g
Type
reactant
Reaction Step One
Name
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.4 g
Type
catalyst
Reaction Step Four
Yield
96%

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